4-((4-(2,4-Dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide
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Overview
Description
EMAC10101d is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), with an inhibitory activity in the low nanomolar range . This compound is known for its high specificity and effectiveness in inhibiting the enzyme, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMAC10101d involves the incorporation of a 2,4-dichlorophenyl substituent in position 4 of the dihydrothiazole ring . The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the dihydrothiazole ring and subsequent substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of EMAC10101d is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as recrystallization and chromatography . The compound is then formulated into various concentrations for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
EMAC10101d primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving EMAC10101d include strong acids and bases, oxidizing agents, and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving EMAC10101d depend on the specific reaction conditions and reagents used. For example, substitution reactions may result in the formation of various derivatives with different functional groups .
Scientific Research Applications
EMAC10101d has a wide range of scientific research applications due to its potent inhibitory activity against human carbonic anhydrase II . Some of the key applications include:
Chemistry: Used as a tool to study the structure and function of carbonic anhydrase enzymes.
Biology: Employed in research to understand the role of carbonic anhydrase in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting carbonic anhydrase.
Mechanism of Action
EMAC10101d exerts its effects by selectively binding to the active site of human carbonic anhydrase II, thereby inhibiting its enzymatic activity . The inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, depending on the role of carbonic anhydrase in the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to EMAC10101d include:
- Brinzolamide
- Dichlorphenamide
- Zonisamide
- Indisulam
Uniqueness
EMAC10101d is unique due to its high specificity and potency in inhibiting human carbonic anhydrase II compared to other inhibitors . Its low nanomolar inhibitory activity and selective binding make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15Cl2N3O2S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[[4-(2,4-dichlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-2-22-16(14-8-3-11(18)9-15(14)19)10-25-17(22)21-12-4-6-13(7-5-12)26(20,23)24/h3-10H,2H2,1H3,(H2,20,23,24) |
InChI Key |
OEGLVUQKHJHUEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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